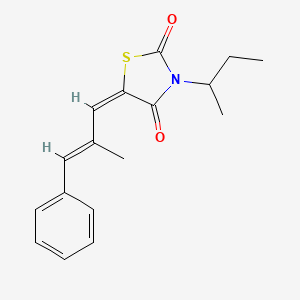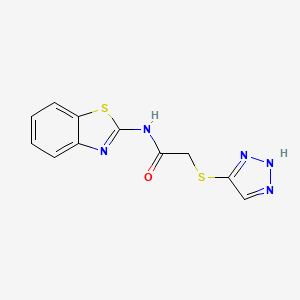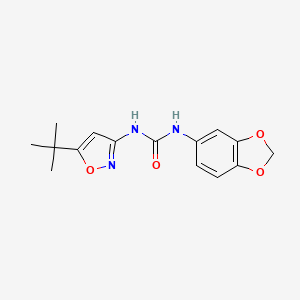
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione, also known as BMK-2206, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential application in the field of medicine due to its various biological and pharmacological properties.
Mechanism of Action
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione exerts its biological effects by inhibiting the activity of the protein kinase Akt, which plays a key role in various cellular processes such as cell growth, proliferation, and survival. By inhibiting Akt, this compound can induce cell death in cancer cells, improve insulin sensitivity in diabetic patients, and protect neurons from damage.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects, including inhibition of cell growth, induction of cell death, improvement of insulin sensitivity, reduction of blood glucose levels, and protection of neurons from damage. These effects are mediated through the inhibition of Akt activity, which is a key regulator of these processes.
Advantages and Limitations for Lab Experiments
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione has several advantages for laboratory experiments, including its high potency and specificity for Akt inhibition, as well as its ability to induce cell death in cancer cells. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo, as well as its potential toxicity at high doses.
Future Directions
There are several future directions for research on 3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in other fields of medicine. In addition, further studies are needed to elucidate the precise mechanisms underlying its biological effects and to identify potential side effects and toxicities. Overall, this compound has great potential as a therapeutic agent for various diseases, and further research is needed to fully realize its clinical potential.
Synthesis Methods
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione can be synthesized using a multistep process that involves the reaction of various reagents such as 2-methyl-3-phenyl-2-propenal, 2-mercaptoacetic acid, and butylamine. The final product is obtained through a series of purification steps such as column chromatography and recrystallization.
Scientific Research Applications
3-sec-butyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential application in various fields of medicine, including cancer treatment, diabetes, and neurodegenerative diseases. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing cell death. In addition, it has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels. This compound has also been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function and reduce inflammation in the brain.
properties
IUPAC Name |
(5E)-3-butan-2-yl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-4-13(3)18-16(19)15(21-17(18)20)11-12(2)10-14-8-6-5-7-9-14/h5-11,13H,4H2,1-3H3/b12-10+,15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPFXOLNRBONQF-NZWDAJRTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dimethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride](/img/structure/B5361787.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5361792.png)

![3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5361805.png)

![1-(4-methoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5361820.png)
![5-{[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]methyl}-3-methylisoxazole](/img/structure/B5361828.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5361833.png)
![N-[(3-anilino-2-butenoyl)oxy]benzamide](/img/structure/B5361844.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5361849.png)
![N-{1-[3-(4-piperidinylmethyl)benzoyl]-4-piperidinyl}acetamide hydrochloride](/img/structure/B5361867.png)

![6-[(diethylamino)methyl]-N-[1-(1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5361883.png)
![4-{[4-(2-furoyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5361894.png)